

m-PEG25-acid: A Technical Guide to Molecular Weight and Polydispersity

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Compound of Interest

Compound Name: *m*-PEG25-acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight and polydispersity of **m-PEG25-acid**, a discrete polyethylene glycol (PEG) derivative critical in advanced drug delivery and bioconjugation applications. Understanding these fundamental properties is paramount for the precise design and characterization of PEGylated molecules, ensuring reproducibility and optimal therapeutic performance.

Quantitative Data Summary

The following table summarizes the key quantitative data for **m-PEG25-acid**, a monodisperse PEG linker. As a discrete molecule with a defined number of ethylene glycol units, its theoretical polydispersity index (PDI) is 1.0.

Parameter	Value	Reference
Chemical Name	m-PEG25-acid	N/A
Synonyms	2-(methoxy(polyethyleneoxy)24 ethyl)acetic acid	N/A
Molecular Formula	C52H104O27	[1][2]
Theoretical Molecular Weight	1161.37 g/mol	[3][4]
Average Molecular Weight (Mw)	~1161.4 g/mol	[1]
Polydispersity Index (PDI)	1.0 (theoretically, as it is a monodisperse compound)	
CAS Number	125220-94-2	
Purity	Typically >95%	

The Significance of Monodispersity in Advanced Applications

m-PEG25-acid is classified as a monodisperse PEG, meaning it is a pure compound with a single, exact molecular weight, not a distribution of different chain lengths. This is in contrast to polydisperse PEGs, which are mixtures of polymers with a range of molecular weights and are characterized by a polydispersity index (PDI) greater than 1.0.

The monodisperse nature of **m-PEG25-acid** is a significant advantage in drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The use of a discrete PEG linker ensures the creation of homogeneous conjugates with a precise drug-to-antibody ratio (DAR) or a consistent linker length in PROTACs. This homogeneity is crucial for reproducible pharmacology, predictable pharmacokinetics, and a consistent safety profile.

Experimental Protocols for Molecular Weight and Polydispersity Determination

Accurate characterization of the molecular weight and confirmation of the monodispersity of **m-PEG25-acid** are essential for quality control. The following are detailed methodologies for these analyses.

Molecular Weight Determination by Mass Spectrometry

3.1.1. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a powerful technique for the absolute measurement of the molecular weight of individual polymer chains.

- Instrumentation: Bruker Autoflex Speed or equivalent MALDI-TOF mass spectrometer.
- Sample Preparation:
 - Analyte Solution: Prepare a 1 mg/mL solution of **m-PEG25-acid** in deionized water.
 - Matrix Solution: Prepare a solution of 15.8 mg of α -cyano-4-hydroxycinnamic acid (CHCA) in 1 mL of ethanol. Use an ultrasonic bath to aid dissolution.
 - Cationizing Agent: Prepare a solution of 5.9 mg of sodium trifluoroacetate (NaTFA) in 1 mL of ethanol.
 - Spotting: Mix the analyte solution, matrix solution, and cationizing agent in a 1:5:1 (v/v/v) ratio in an Eppendorf tube. Spot 0.5 μ L of the mixture onto a ground steel target plate and allow it to air dry completely before analysis.
- Data Acquisition: Acquire spectra in positive reflector mode. The instrument should be calibrated using appropriate standards.
- Data Analysis: The resulting spectrum will show a single dominant peak corresponding to the molecular ion of **m-PEG25-acid** (e.g., $[M+Na]^+$). The position of this peak provides the accurate molecular weight.

3.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can be used to determine the molecular weight of PEG compounds in biological matrices or as part of a purity assessment.

- Instrumentation: An Agilent 1260 Infinity LC System coupled to an Agilent 6520 Accurate-Mass Q-TOF Mass Spectrometer or a similar high-resolution mass spectrometer.
- Chromatography:
 - Column: Waters ACQUITY UPLC BEH C18, 1.7 μm , 2.1 mm x 100 mm, or equivalent reversed-phase column.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - In-source Fragmentation: In-source collision-induced dissociation (CID) can be used to generate characteristic PEG fragment ions for specific monitoring.
- Data Analysis: The molecular weight is determined from the mass-to-charge ratio (m/z) of the observed ions in the mass spectrum.

Polydispersity Determination by Gel Permeation/Size Exclusion Chromatography (GPC/SEC)

For a monodisperse compound like **m-PEG25-acid**, GPC/SEC is used to confirm the absence of polymer chains of different lengths, thus verifying a PDI of 1.0.

- Instrumentation: An Agilent 1260 Infinity Multi-Detector GPC/SEC System or equivalent, equipped with a refractive index (RI) detector.
- Sample Preparation:
 - Dissolve the **m-PEG25-acid** sample in the mobile phase to a concentration of approximately 2 mg/mL.
 - Filter the sample through a 0.2 µm syringe filter before injection.
- Chromatographic Conditions:
 - Columns: Two linear GPC columns in series for high resolution.
 - Mobile Phase: A suitable solvent in which the PEG is soluble and does not interact with the column packing, such as tetrahydrofuran (THF) or an aqueous buffer (e.g., 0.1 M NaNO₃).
 - Flow Rate: 1.0 mL/min (isocratic).
 - Temperature: 30-40 °C.
- Calibration: The system should be calibrated with narrow molecular weight PEG standards.
- Data Analysis: A monodisperse sample will elute as a single, sharp peak. The PDI is calculated as the ratio of the weight-average molecular weight (M_w) to the number-average molecular weight (M_n). For **m-PEG25-acid**, this value should be very close to 1.0.

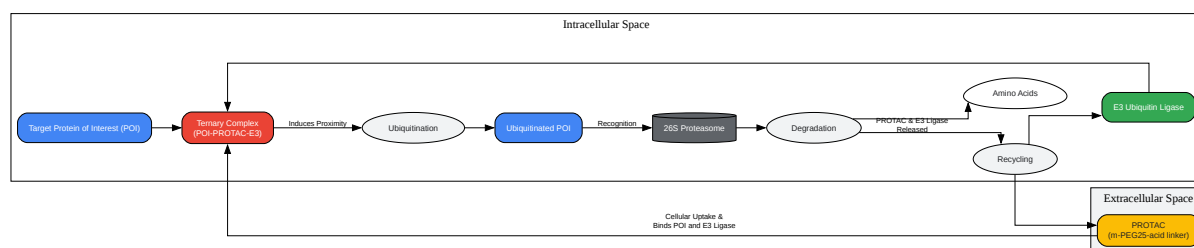
Role of m-PEG25-acid as a Linker in PROTACs

m-PEG25-acid is frequently utilized as a flexible and hydrophilic linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The PEG linker plays a crucial role in the efficacy of the PROTAC by influencing its solubility, cell

permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

PROTAC Mechanism of Action

The following diagram illustrates the logical workflow of the PROTAC mechanism, highlighting the central role of the linker.

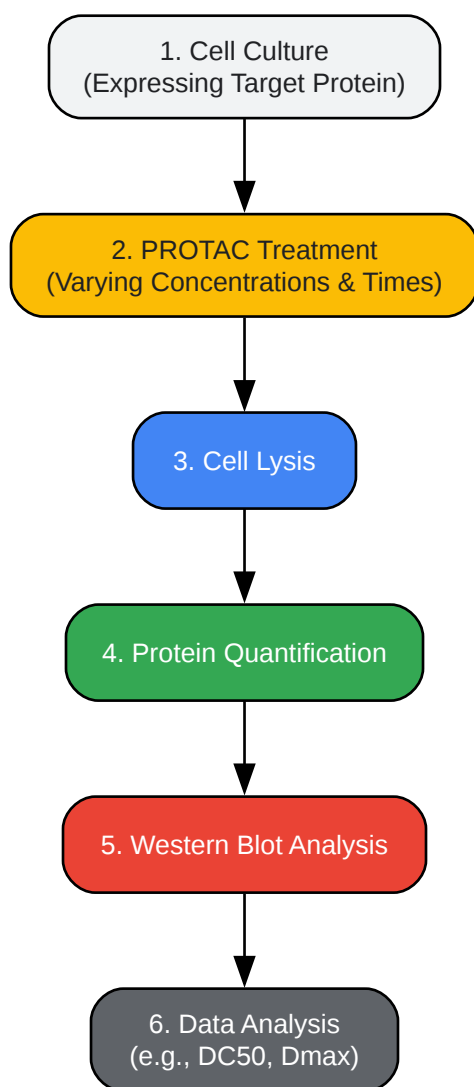


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Caption: Logical workflow of PROTAC-mediated protein degradation.

Experimental Workflow for Assessing PROTAC Efficacy

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a PROTAC utilizing an **m-PEG25-acid** linker.



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Caption: Experimental workflow for evaluating PROTAC efficacy.

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